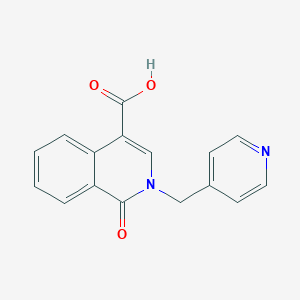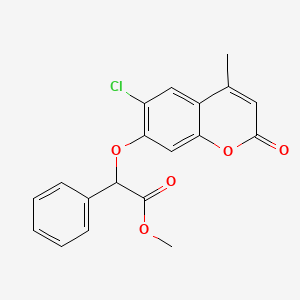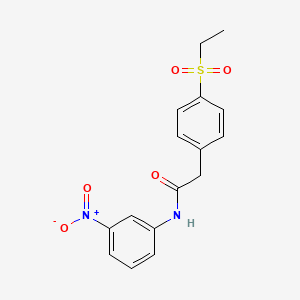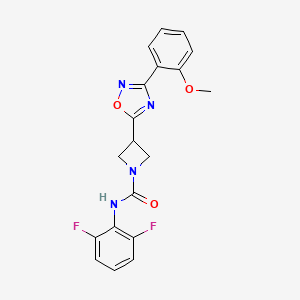
1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid” is a chemical compound with a molecular weight of 280.28 . It is a hydroxypyridinone derivative .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine skeleton and an isoquinoline carboxylic acid group . The InChI code for this compound is 1S/C16H12N2O3/c19-15-13-4-2-1-3-12 (13)14 (16 (20)21)10-18 (15)9-11-5-7-17-8-6-11/h1-8,10H,9H2, (H,20,21) .Scientific Research Applications
Organic Synthesis and Catalysis
C-H Functionalization and Redox Annulations : Cyclic amines like pyrrolidine and tetrahydroisoquinoline undergo redox-annulations with α,β-unsaturated aldehydes and ketones. These processes lead to the formation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines. Carboxylic acid promotes the generation of a conjugated azomethine ylide, followed by a 6π-electrocyclization and, in some cases, tautomerization (Kang et al., 2015).
Improvements in Synthesis Processes : A novel process has been developed for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride, an important intermediate for organic synthesis. This process achieved improvements by using a mixture of P2O5/ POCl3 as the dehydrating agent and recrystallization over column chromatography for purification (Feng Ta, 2013).
Antibacterial Agents
- Antibacterial Activities of Quinoline Derivatives : Substituted 4-oxoquinoline-3-carboxylic acids were synthesized and tested for their antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. Specific derivatives exhibited potent antibacterial activity (Miyamoto et al., 1990).
Future Directions
While specific future directions for this compound are not available in the retrieved data, research into hydroxypyridinone derivatives and their potential applications in medicinal chemistry is ongoing . These compounds have shown promise as multifunctional aldose reductase inhibitors with antioxidant activity .
properties
IUPAC Name |
1-oxo-2-(pyridin-4-ylmethyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-4-2-1-3-12(13)14(16(20)21)10-18(15)9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFIGSVGIPMVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2999656.png)



![N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2999660.png)
![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)


![1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2999668.png)
![2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2999669.png)



